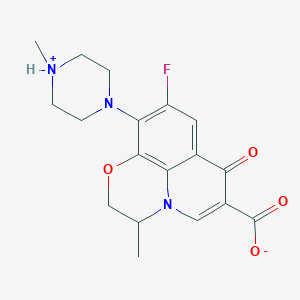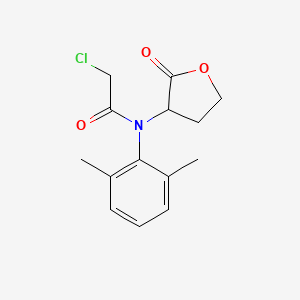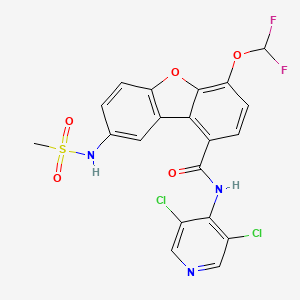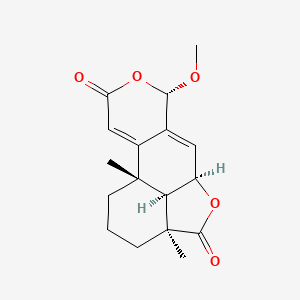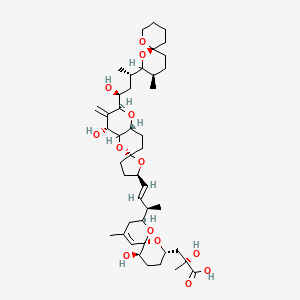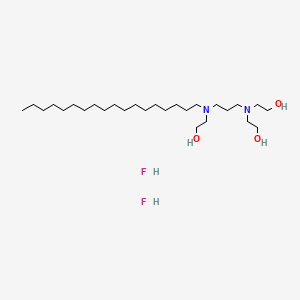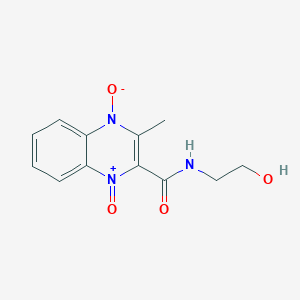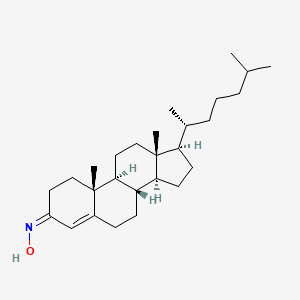
奥来索辛
描述
Olesoxime is a cholesterol-like small molecule that has demonstrated a remarkable neuroprotective profile in a battery of both in vitro and in vivo preclinical models. For example, it has demonstrated the ability to prevent neurodegeneration, enhance nerve function and accelerate neuroregeneration following nerve trauma.
科学研究应用
人类胆碱酯酶的潜在配体
奥来索辛,一种带有肟基的胆固醇衍生物,能够穿过血脑屏障,并且在临床研究中已显示出良好的安全性和耐受性 . 它可以作为乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 的中枢活性配体,其活性被有机磷化合物 (OP) 破坏会导致不受控制的兴奋以及潜在的危及生命的症状 .
人类 AChE 和 BChE 的复活剂
体外动力学研究表明,对杀虫剂对硫磷的活性代谢产物对氧磷和战争神经毒剂沙林、环沙林、塔崩和 VX 而言,两种酶对奥来索辛的结合亲和力均处于微摩尔级,高于目前使用的解毒剂 . 虽然奥来索辛对 AChE 的复活能力较弱,但环沙林抑制的 BChE 被复活的总体复活速率常数与标准肟 HI-6 相当 .
潜在的 BChE 靶向疗法
分子模型揭示了奥来索辛与 BChE 之间的有效相互作用,突出了奥来索辛作为一种潜在的 BChE 靶向疗法 . 此外,它可以添加到 OP 中毒治疗中,以提高 BChE 复活的效率,其胆固醇支架可以为开发新的肟解毒剂提供基础 .
阿尔茨海默病的治疗
奥来索辛已被研究用于治疗阿尔茨海默病 (AD)。 通过抑制 Aβ 1-42 的聚集并在静脉注射后穿过血脑屏障,而不会造成任何明显的损害,这种纳米复合材料表现出良好的生物相容性 .
认知功能改善
已经开发出一种新型的奥来索辛/白藜芦醇包封的外泌体组合,通过靶向淀粉样蛋白 β 诱导的阿尔茨海默病来改善认知功能 . 莫里斯水迷宫测试的行为结果表明,负载 OLX-RSV 的外泌体显着增强了 APP/PS1 小鼠学习和记忆空间线索的能力 .
神经保护
奥来索辛对各种类型的神经元和神经退行性疾病模型具有广泛的神经保护作用 . 这些作用与奥来索辛靶向细胞死亡的共同机制的假设一致 .
作用机制
Target of Action
Olesoxime, also known as TRO19622, primarily targets proteins of the outer mitochondrial membrane . It interacts with two components of the mitochondrial permeability transition pore (mPTP), namely VDAC and TSPO . These proteins play a crucial role in regulating mitochondrial metabolism and response to oxidative stress .
Mode of Action
Olesoxime interacts with protein components of the mPTP, preventing the release of apoptotic factors and thereby protecting the neuron . This interaction occurs at the lipid-protein interface of the VDAC β-barrel, hindering αSyn translocation through the VDAC pore and affecting VDAC voltage gating . This mechanism of action may lead to a general neuroprotective activity with utility in other therapeutic indications .
Biochemical Pathways
Olesoxime’s interaction with the mPTP affects various biochemical pathways. Mitochondria are essential calcium-buffering organelles in areas where membrane excitability leads to a large influx of calcium through calcium channels . By preventing the opening of the mPTP, Olesoxime helps maintain mitochondrial function under stress conditions . In preclinical studies on Huntington’s disease, the disease-attenuating effects of olesoxime were attributed to modulating the activity of calcium-dependent proteases called calpains .
Pharmacokinetics
Olesoxime is orally active and can cross the blood-brain barrier . It has successfully completed regulatory preclinical assessment of pharmacology, safety, toxicity, and pharmacokinetics to conduct clinical trials . Phase 1 studies have evaluated human safety, tolerance, and pharmacokinetics of olesoxime at single and multiple doses in healthy volunteers and both ALS and SMA patients .
Result of Action
Olesoxime exerts a potent neuroprotective effect in various in vitro and in vivo models . It has been shown to provide significant protection in experimental animal models of motor neuron disorders, particularly ALS . By suppressing calpain activation, Olesoxime reduces the levels of mutant huntingtin fragments, thereby alleviating behavioral and neuropathological phenotypes .
Action Environment
The action of Olesoxime can be influenced by environmental factors. For instance, an increase in extracellular Cl- enhances the action of Olesoxime on exocytosis . Moreover, Olesoxime increases intracellular Cl- levels , suggesting that the cellular environment can modulate the efficacy of Olesoxime.
生化分析
Biochemical Properties
Olesoxime plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets proteins of the outer mitochondrial membrane, such as the voltage-dependent anion channel (VDAC) and the translocator protein (TSPO) . These interactions help prevent the opening of the mitochondrial permeability transition pore (mPTP), which is crucial for maintaining mitochondrial integrity and function . Additionally, Olesoxime has been shown to modulate the activity of calcium-dependent proteases called calpains, which are involved in various cellular processes .
Cellular Effects
Olesoxime exerts its effects on various types of cells and cellular processes by promoting the function and survival of neurons and other cell types under disease-relevant stress conditions . It influences cell function by preventing the opening of the mPTP, thereby maintaining mitochondrial integrity and function . Olesoxime also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of VDAC and TSPO . In particular, it has been shown to provide significant protection in experimental animal models of motor neuron disorders, such as ALS and SMA .
Molecular Mechanism
The molecular mechanism of Olesoxime involves its interaction with VDAC and TSPO on the outer mitochondrial membrane . By binding to these proteins, Olesoxime prevents the opening of the mPTP, which is crucial for maintaining mitochondrial integrity and function . Additionally, Olesoxime modulates the activity of calpains, calcium-dependent proteases that play a role in various cellular processes . This modulation helps protect neurons and other cell types from disease-relevant stress conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Olesoxime have been observed to change over time. The compound has demonstrated stability and long-term effects on cellular function in both in vitro and in vivo studies . Olesoxime has been shown to provide sustained neuroprotective effects by maintaining mitochondrial integrity and function over extended periods . Additionally, its ability to modulate the activity of calpains and other biomolecules contributes to its long-term efficacy in protecting neurons and other cell types .
Dosage Effects in Animal Models
The effects of Olesoxime vary with different dosages in animal models. Studies have shown that Olesoxime provides significant neuroprotective effects at various dosages, with higher doses generally resulting in more pronounced effects . There may be threshold effects, as well as potential toxic or adverse effects at very high doses . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential risks .
Metabolic Pathways
Olesoxime is involved in several metabolic pathways, including those related to mitochondrial function and calcium homeostasis . It interacts with enzymes and cofactors involved in these pathways, such as VDAC and TSPO, to maintain mitochondrial integrity and function . Additionally, Olesoxime modulates the activity of calpains, which play a role in various cellular processes . These interactions help regulate metabolic flux and maintain cellular homeostasis .
Transport and Distribution
Olesoxime is transported and distributed within cells and tissues through its interactions with transporters and binding proteins . It has been shown to cross the blood-brain barrier, allowing it to exert its neuroprotective effects on the central nervous system . Olesoxime primarily localizes to the mitochondria, where it interacts with VDAC and TSPO to maintain mitochondrial integrity and function . Its ability to cross the blood-brain barrier and target mitochondria makes it a promising candidate for treating neurodegenerative diseases .
Subcellular Localization
Olesoxime primarily localizes to the mitochondria, where it exerts its neuroprotective effects by interacting with VDAC and TSPO . These interactions help maintain mitochondrial integrity and function, preventing the opening of the mPTP and protecting neurons and other cell types from disease-relevant stress conditions . The subcellular localization of Olesoxime is crucial for its activity and function, as it allows the compound to target specific compartments and organelles within the cell .
属性
Key on ui mechanism of action |
Olesoxime interacts with a physiologically relevant target: the mitochondrial permeability transition pore (mPTP). Mitochondria are central mediators of cell death and are implicated in most if not all neurodegenerative diseases regardless of the initiating factor: genetic mutations, excitotoxicity, reactive oxygen species, ischemia, chemical toxicity, etc. Mitochondria play diverse roles in all cells. In neurons, especially near synaptic sites, mitochondria are essential calcium-buffering organelles in areas where membrane excitability leads to large influx of calcium through calcium channels. Mitochondria also produce the ATP necessary for microtubule-based axoplasmic transport and maintaining the activity of ion and nutrient transporters. If a neuron fails to establish or maintain its functional role, mitochondria are responsible for eliminating it by releasing apoptotic factors. Olesoxime, by interacting with protein components of the mPTP, prevents the release of these apoptotic factors and therefore protects the neuron. This mechanism of action may lead to a general neuroprotective activity with utility in other therapeutic indications. |
|---|---|
CAS 编号 |
22033-87-0 |
分子式 |
C27H45NO |
分子量 |
399.7 g/mol |
IUPAC 名称 |
N-[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C27H45NO/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28-29)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25,29H,6-16H2,1-5H3/t19?,22?,23?,24?,25?,26-,27+/m0/s1 |
InChI 键 |
QNTASHOAVRSLMD-RNMWJFICSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C |
手性 SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CCC4=CC(=NO)CC[C@]34C)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C |
外观 |
Solid powder |
Key on ui other cas no. |
66514-00-9 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
TRO-19622; TRO19622; TRO19622; RG6083; RG 6083; RG-6083; NSC 21311; NSC-21311; NSC21311; Olesoxime |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


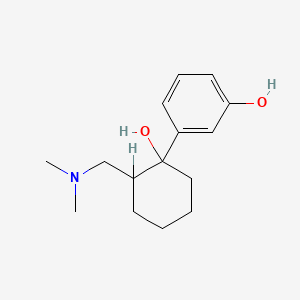
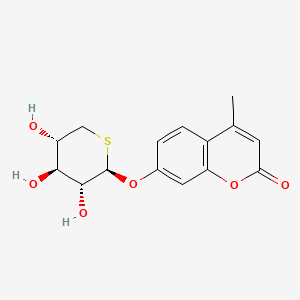
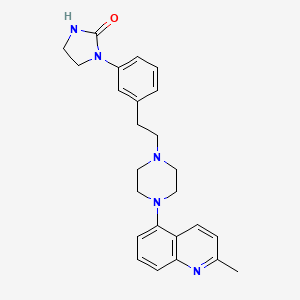
![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)
